a4 Integrin receptor antagonist 2

Description

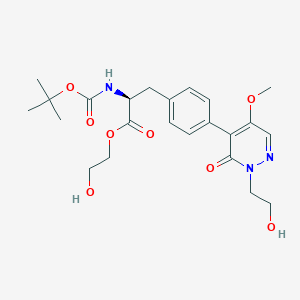

α4 Integrin Receptor Antagonist 2 (hereafter "Antagonist 2") is a minimalist peptidomimetic compound designed to selectively target the α4β1 integrin receptor, a key mediator of cell adhesion and signaling in inflammatory and autoimmune diseases. Its development focuses on optimizing binding affinity while minimizing structural complexity to enhance synthetic feasibility and stability.

Properties

Molecular Formula |

C23H31N3O8 |

|---|---|

Molecular Weight |

477.5 g/mol |

IUPAC Name |

2-hydroxyethyl (2S)-3-[4-[2-(2-hydroxyethyl)-5-methoxy-3-oxopyridazin-4-yl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

InChI |

InChI=1S/C23H31N3O8/c1-23(2,3)34-22(31)25-17(21(30)33-12-11-28)13-15-5-7-16(8-6-15)19-18(32-4)14-24-26(9-10-27)20(19)29/h5-8,14,17,27-28H,9-13H2,1-4H3,(H,25,31)/t17-/m0/s1 |

InChI Key |

WVPMIQQMDDPBCZ-KRWDZBQOSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=C(C=NN(C2=O)CCO)OC)C(=O)OCCO |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=C(C=NN(C2=O)CCO)OC)C(=O)OCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of a4 Integrin receptor antagonist 2 typically involves multiple steps, including the formation of the core structure and the introduction of functional groups that enhance its binding affinity to the a4 integrin receptor. Common synthetic routes may involve:

Formation of the Core Structure: This step often includes cyclization reactions to form the heterocyclic core.

Functional Group Introduction: Various functional groups are introduced through substitution reactions to enhance the compound’s binding affinity and specificity.

Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes while ensuring consistency and quality. This may include:

Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to maximize yield.

Automation: Utilizing automated reactors and continuous flow systems to enhance efficiency.

Quality Control: Implementing rigorous quality control measures to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

a4 Integrin receptor antagonist 2 undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions include various derivatives of the core structure, each with different functional groups that may enhance or modify the compound’s activity .

Scientific Research Applications

Inflammatory Bowel Disease (IBD)

Research has demonstrated that α4 integrin receptor antagonists can effectively prevent the development of colitis in mouse models. For instance, AJM300, an orally active small molecule antagonist, was shown to dose-dependently inhibit lymphocyte homing to Peyer's patches and significantly reduce colon weight increase associated with inflammation . This suggests that α4 integrin antagonists could be a viable treatment option for IBD.

Cancer Treatment

α4 integrin has been implicated in drug resistance in certain leukemias, such as pre-B-cell acute lymphoblastic leukemia (ALL). Studies have indicated that targeting α4 integrin can sensitize resistant leukemia cells to chemotherapy by disrupting their adhesion to the bone marrow niche . The small molecule TBC3486 showed efficacy in eradicating chemotherapy-resistant pre-B-ALL cells in xenograft models, highlighting the potential of α4 antagonists in oncology .

Autoimmune Diseases

The blockade of α4 integrin has also been explored in models of multiple sclerosis and experimental autoimmune encephalomyelitis. In these contexts, inhibiting α4 integrin reduces T cell migration across the blood-brain barrier, thereby mitigating disease severity . This application underscores the relevance of α4 antagonists in managing autoimmune disorders.

Case Studies and Clinical Trials

Several clinical trials have investigated the efficacy of α4 integrin receptor antagonists:

- AJM300 Trial : A study on AJM300 demonstrated its ability to sustain increased peripheral lymphocyte counts while preventing colitis development in mice. The results indicated comparable efficacy to existing monoclonal antibodies targeting the same pathway .

- TBC3486 in Leukemia : Preclinical studies using TBC3486 showed significant promise in overcoming drug resistance in ALL models, suggesting a new avenue for therapy in resistant cases .

Mechanism of Action

The mechanism of action of a4 Integrin receptor antagonist 2 involves binding to the a4 integrin receptor, thereby blocking its interaction with its natural ligands. This inhibition prevents the activation of downstream signaling pathways that are involved in immune cell trafficking and inflammation. The molecular targets include the a4 integrin receptor and its associated signaling molecules .

Comparison with Similar Compounds

Key Pharmacological Characteristics:

- Binding Affinity : Antagonist 2 exhibits a Ki value of 5.04 ± 0.51 nM for α4β1 integrin, demonstrating high potency .

- Selectivity : It shows >1,000-fold selectivity over α5β1 (Ki >5,000 nM) and αvβ3 (Ki >5,000 nM), reducing off-target effects .

- Mechanism : By competitively inhibiting the LDV-binding site of α4β1, it disrupts interactions with ligands like VCAM-1 and fibronectin, critical for leukocyte trafficking .

Comparison with Similar Compounds

The α4β1 integrin antagonist landscape includes peptidomimetics, small molecules, and dual-target inhibitors. Below is a detailed comparison:

Binding Affinity and Selectivity

Key Observations :

Structural and Pharmacokinetic Considerations

- Peptidomimetics vs. Small Molecules : Antagonist 2’s peptidomimetic structure may improve target engagement over small molecules like Valategrast but faces challenges in metabolic stability .

- Dual-Target Compounds : Firategrast’s dual α4β1/α4β7 inhibition offers broader anti-inflammatory effects but complicates safety profiles .

Biological Activity

The α4 integrin receptor, specifically the α4β1 and α4β7 subtypes, plays a crucial role in immune cell trafficking and adhesion. Antagonists targeting these integrins have shown significant potential in treating various inflammatory and autoimmune diseases. This article delves into the biological activity of the compound “α4 Integrin Receptor Antagonist 2,” examining its mechanism of action, therapeutic applications, and relevant case studies.

α4 Integrin Receptor Antagonist 2 functions by blocking the interaction between α4 integrins and their ligands, such as VCAM-1 and MAdCAM-1. This blockade inhibits leukocyte adhesion and migration to sites of inflammation. The biological implications include:

- Inhibition of Leukocyte Trafficking : By preventing leukocytes from adhering to endothelial cells, the antagonist reduces their extravasation into inflamed tissues .

- Modulation of Immune Responses : The antagonist may also influence T cell differentiation and cytokine release, potentially altering disease progression in autoimmune conditions like multiple sclerosis (MS) and inflammatory bowel disease (IBD) .

Therapeutic Applications

The therapeutic applications of α4 Integrin Receptor Antagonist 2 are broad, particularly in the context of autoimmune diseases:

- Multiple Sclerosis (MS) : Clinical studies have demonstrated that antagonists like Natalizumab (which targets α4β1) significantly reduce the frequency of relapses in MS patients .

- Inflammatory Bowel Disease (IBD) : The oral antagonist AJM300 has shown efficacy in preventing colitis in mouse models, suggesting its potential for treating IBD in humans .

Table 1: Summary of Key Studies on α4 Integrin Antagonists

Detailed Research Findings

- Natalizumab : This monoclonal antibody antagonizes both α4β1 and α4β7 integrins. In a study involving patients with MS, it was found to significantly delay disability progression and reduce CNS inflammation, highlighting its dual role in both inhibiting leukocyte adhesion and modulating immune responses .

- AJM300 : A novel oral small molecule antagonist that effectively inhibits α4 integrin. In a randomized controlled trial, AJM300 demonstrated significant pharmacodynamic effects at higher doses, leading to reduced white blood cell counts in inflamed tissues, indicating its potential as a convenient treatment option for IBD .

- RO0505376 : This small molecule antagonist has been shown to block α4β1 integrin effectively, resulting in decreased tumor cell migration and enhanced anti-tumor immunity in various cancer models .

Q & A

Q. What experimental models are most appropriate for evaluating the efficacy of α4 integrin antagonists in modulating inflammatory pathways?

- Methodological Answer : In vitro models should include leukocyte adhesion assays using recombinant VCAM-1-coated plates to quantify inhibition of α4β1-mediated cell binding . For in vivo validation, the experimental autoimmune encephalomyelitis (EAE) mouse model is widely used to assess suppression of immune cell infiltration into the CNS, a hallmark of α4 integrin antagonist efficacy . Parallel studies in humanized mouse models with engrafted immune cells can improve translational relevance. Include dose-response curves and comparative analysis with established antagonists (e.g., natalizumab) to benchmark potency.

Q. What validation strategies are recommended for confirming target engagement of novel α4 integrin antagonists?

- Methodological Answer : Surface plasmon resonance (SPR) or flow cytometry with fluorescently labeled antagonists can directly measure binding affinity to α4β1 integrin . In vivo, use bioluminescent imaging in transgenic reporter mice expressing α4 integrin-GFP fusion proteins to visualize receptor occupancy in real time . Validate functional blockade via inhibition of THP-1 monocyte adhesion to activated endothelial cells under shear stress conditions, simulating physiological flow .

Q. What ethical considerations are paramount when designing first-in-human trials for α4 integrin antagonists?

- Methodological Answer : Follow MHRA guidelines for integrin antagonist trials, including rigorous preclinical toxicity profiling (e.g., off-target effects on hematopoiesis) and independent statistical review of trial protocols to ensure risk minimization . Implement staggered dosing cohorts with real-time pharmacokinetic monitoring and predefined stopping rules for adverse events (e.g., progressive multifocal leukoencephalopathy risk, as observed with earlier α4 antagonists) .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data between preclinical models and clinical trials for α4 integrin antagonists?

- Methodological Answer : Discrepancies often arise from differences in target tissue bioavailability or compensatory signaling pathways. Employ microdialysis in preclinical models to measure drug penetration into inflamed tissues (e.g., gut or brain) and compare with human biopsy data . Use multi-omics analysis (e.g., phosphoproteomics) to identify resistance mechanisms, such as upregulation of alternative integrins (e.g., αLβ2) in treated patients, and validate these findings in ex vivo patient-derived leukocytes .

Q. What statistical considerations are critical for Phase II trial design of α4 integrin antagonists in autoimmune diseases?

- Methodological Answer : Power calculations must account for heterogeneous patient subpopulations (e.g., relapsing vs. progressive multiple sclerosis). Use adaptive trial designs with biomarker-driven enrichment (e.g., α4 integrin expression on circulating monocytes) to improve sensitivity . Include longitudinal mixed-effects models to analyze time-dependent changes in MRI lesion counts and disability scores, adjusting for covariates like prior immunosuppressant use .

Q. How should cross-talk between α4 integrin and growth factor receptors be investigated in metastatic microenvironments?

- Methodological Answer : Co-culture systems combining tumor cells, fibroblasts, and endothelial cells can model integrin-growth factor interactions. Use proximity ligation assays (PLA) to detect physical associations between α4 integrin and receptors like VEGFR2 or PDGFRβ in tumor stroma . For in vivo validation, employ conditional knockout mice with α4 deletion in specific stromal compartments and quantify changes in growth factor signaling (e.g., phospho-ERK/AKT) via multiplex immunohistochemistry .

Q. What multi-omics approaches can elucidate resistance mechanisms to α4 integrin antagonists in chronic inflammation?

- Methodological Answer : Integrate single-cell RNA sequencing of treated vs. untreated immune cells to identify transcriptomic shifts (e.g., upregulated chemokine receptors). Pair with phospho-flow cytometry to map signaling adaptations in surviving leukocytes . Validate findings using CRISPR-Cas9 screens targeting candidate resistance genes (e.g., ITGB7) in primary T-cells .

Q. How can researchers address off-target effects of α4 integrin antagonists during lead optimization?

- Methodological Answer : Perform high-throughput selectivity screening against a panel of 350+ kinases and GPCRs to identify promiscuous binding. Use molecular dynamics simulations to refine antagonist binding poses and minimize interactions with structurally similar integrins (e.g., α9β1) . Validate specificity in vivo using α4-knockout rescue models to distinguish target-mediated effects from off-target toxicity .

Data Presentation Guidelines

- Tables : Include dose-response metrics (IC50, Emax), receptor occupancy rates, and comparative efficacy against standard therapies.

- Figures : Use Sankey diagrams to visualize leukocyte trafficking inhibition or heatmaps for omics data .

- References : Cite primary literature and regulatory guidelines (e.g., MHRA, EMA) for clinical trial design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.